1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

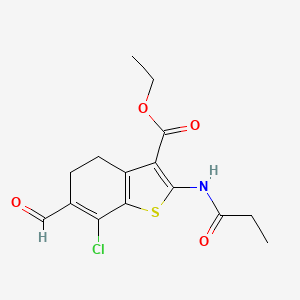

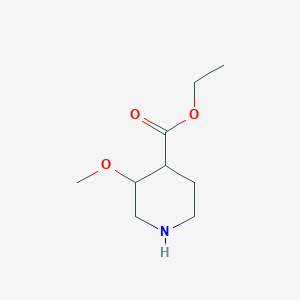

The compound “1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of nitrogen in the ring makes triazoles a class of heterocyclic compounds .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles depend on their substituents. Generally, they are stable compounds and show good resistance to oxidation and reduction .Scientific Research Applications

Medicinal Chemistry and Drug Development

Triazole derivatives have garnered attention due to their structural features, which facilitate binding with target molecules. This compound could serve as a scaffold for designing novel drugs. Researchers might explore its potential as an antiviral, antibacterial, or antifungal agent. Additionally, its stability and ability to form hydrogen bonds contribute to its suitability for drug development .

Anti-Inflammatory Properties

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): , a related compound, has demonstrated anti-inflammatory properties in various disease models. Investigating whether our compound shares similar effects could be valuable in understanding its potential therapeutic applications .

Catalysis and Organic Synthesis

Ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , have been employed as catalysts in the synthesis of organic compounds. Our compound could be explored as a catalyst for specific reactions, such as the Michael addition of N-heterocycles to chalcones. Green metrics associated with these synthetic reactions are also worth investigating .

Bioactive Compound Exploration

The unique preparation of our compound involves a retro-Michael reaction. Researchers could further explore its bioactivity, potential targets, and mechanisms of action. Bioassays and molecular docking studies may shed light on its suitability for specific therapeutic purposes .

Aza-Michael Reaction

The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. Investigating whether our compound participates in this reaction and exploring its scope could provide insights into its synthetic versatility and potential applications .

Binding Studies and Molecular Modeling

Comparing our compound’s interactions with other related molecules (e.g., chalcone analogues and tamoxifen) through molecular docking studies could reveal its binding affinity and potential targets. Understanding its binding modes and energetics may guide further research .

Mechanism of Action

The mechanism of action of triazoles largely depends on their functional groups and the target molecules they interact with. For instance, some triazoles are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a component of fungal cell membranes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-7-6-8-14(11-12)19-18(23)17-13(2)22(21-20-17)15-9-4-5-10-16(15)24-3/h4-11H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELXYUSTBYYNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2792722.png)

![(S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2792723.png)

![N-(4-methoxyphenethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792725.png)

![tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B2792732.png)

![Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2792737.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2792739.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2792740.png)